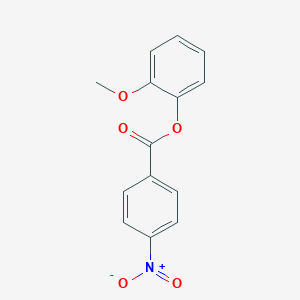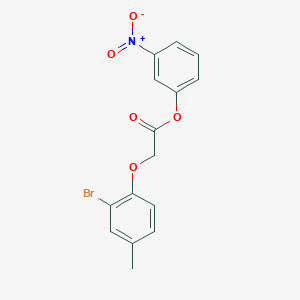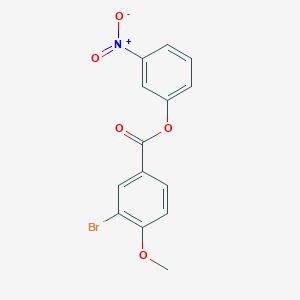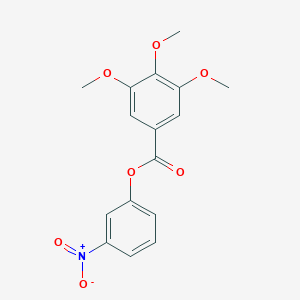![molecular formula C20H14Br2O2 B322417 2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B322417.png)
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C20H14Br2O2 It is a derivative of biphenyl carboxylate, featuring bromine and methyl substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl carboxylates, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism by which 2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form bonds with other molecules. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, potentially affecting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-6-(bromomethyl)phenol: Another brominated phenol derivative with similar reactivity.
Phenol, 2,6-dibromo-4-methyl-: A related compound with bromine and methyl substituents on the phenol ring.
Uniqueness
2,4-dibromo-6-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H14Br2O2 |
|---|---|
Molekulargewicht |
446.1 g/mol |
IUPAC-Name |
(2,4-dibromo-6-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H14Br2O2/c1-13-11-17(21)12-18(22)19(13)24-20(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
XQHUOKYXRAPACW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B322335.png)
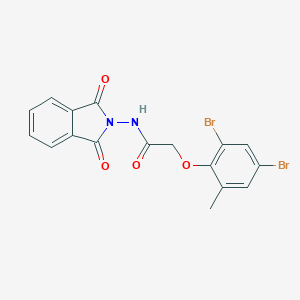
![N,N'-bis[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]hexanediamide](/img/structure/B322341.png)
![N'~1~,N'~5~-bis[(2-methoxyphenoxy)acetyl]pentanedihydrazide](/img/structure/B322342.png)
![N,2-diphenyl-N-{2-[(phenylacetyl)anilino]ethyl}acetamide](/img/structure/B322345.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B322346.png)
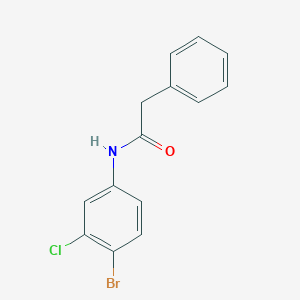
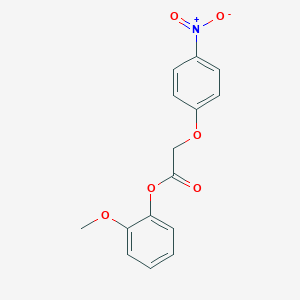

![2-Methoxyphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322353.png)
